molecular formula C17H21BrN4O4 B606628 Cgp 43902A CAS No. 124076-31-9

Cgp 43902A

Cat. No.: B606628
CAS No.: 124076-31-9
M. Wt: 425.3 g/mol
InChI Key: RCPAZOJOBRHQSW-UHFFFAOYSA-N
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Description

Cgp 43902A is a bio-active chemical compound known for its significant applications in scientific research. It has a molecular formula of C17H21BrN4O4 and a molecular weight of 425.28 g/mol . This compound is often utilized in various fields due to its unique chemical properties and biological activities.

Chemical Reactions Analysis

Cgp 43902A undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cgp 43902A has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Cgp 43902A involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Cgp 43902A can be compared with other similar compounds, such as:

This compound stands out due to its unique chemical structure and diverse range of applications in scientific research.

Properties

CAS No.

124076-31-9

Molecular Formula

C17H21BrN4O4

Molecular Weight

425.3 g/mol

IUPAC Name

ethyl 2-[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]pyridin-1-ium-1-yl]acetate;bromide

InChI

InChI=1S/C17H20N4O4.BrH/c1-3-25-16(23)10-21-9-13(11-22)14(17(24)12(21)2)8-19-20-15-6-4-5-7-18-15;/h4-9,22,24H,3,10-11H2,1-2H3;1H

InChI Key

RCPAZOJOBRHQSW-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)C[N+]1=C(C(=C(C(=C1)CO)/C=N/NC2=CC=CC=N2)O)C.[Br-]

SMILES

CCOC(=O)C[N+]1=C(C(=C(C(=C1)CO)C=NNC2=CC=CC=N2)O)C.[Br-]

Canonical SMILES

CCOC(=O)C[N+]1=C(C(=C(C(=C1)CO)C=NNC2=CC=CC=N2)O)C.[Br-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cgp 43902A;  Cgp43902A;  Cgp-43902A.

Origin of Product

United States

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